Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and propargyl bromide.
Formation of Fmoc Group: Fluorenylmethanol is reacted with a carbonylating agent to form the Fmoc group.
Alkyne Addition: Propargyl bromide is then added to introduce the alkyne functionality.
Coupling Reaction: The final step involves coupling the Fmoc-protected amino acid with methyl (2R)-2-aminopent-4-ynoate under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones.
Reduction: The alkyne can be reduced to alkenes or alkanes.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Exposure of the free amino group.
Scientific Research Applications
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound’s alkyne group can participate in click chemistry, facilitating the formation of triazoles in bioconjugation reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-{[(tert-butoxycarbonyl)amino}pent-4-ynoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group.
Methyl (2R)-2-{[(benzyloxycarbonyl)amino}pent-4-ynoate: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate is unique due to its Fmoc protecting group, which is more stable under acidic conditions compared to Boc and Cbz groups. This stability makes it particularly useful in solid-phase peptide synthesis.
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-8-19(20(23)25-2)22-21(24)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,22,24)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCTKJXSGEPHY-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.